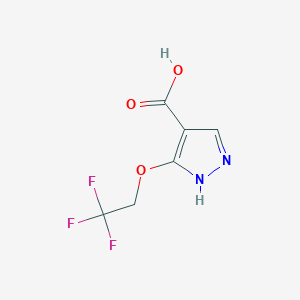

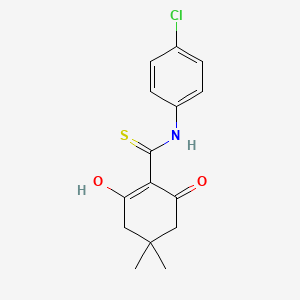

2-(((4-Chlorophenyl)amino)sulfanylmethylene)-5,5-dimethylcyclohexane-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

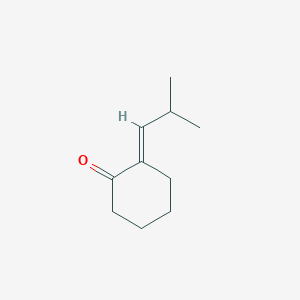

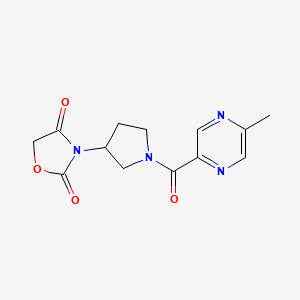

The compound is a complex organic molecule with several functional groups. It contains a cyclohexane ring which is a six-membered ring structure, common in many organic compounds. The molecule also contains an amine group (-NH2) attached to a chlorophenyl group (a benzene ring with a chlorine atom), a sulfanylmethylene group (-S=CH2), and a dione group (two carbonyl groups -C=O). These functional groups could potentially give the compound various chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the amine group could be introduced through a reaction with ammonia or another amine. The chlorophenyl group could be added through a substitution reaction with a chlorinating agent .Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the cyclohexane ring. The presence of the dione group could potentially make the compound a diketone, which would have interesting chemical properties .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The amine group could participate in acid-base reactions, the chlorophenyl group could undergo further substitution reactions, and the dione group could undergo reactions typical of carbonyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar amine and dione groups could make the compound soluble in polar solvents .Scientific Research Applications

Antimicrobial Activity

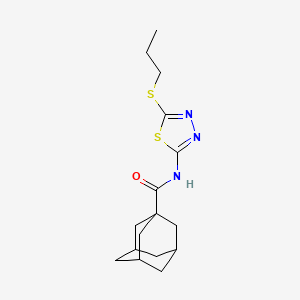

A series of derivatives, including the compound of interest, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. Molecular modeling within the active site of dihydropteroate synthase indicates that these compounds exhibit binding interactions similar to those of the co-crystallized ligand, suggesting a potential mechanism for their antimicrobial efficacy (Ghorab et al., 2017).

Chemical Synthesis and Reactions

Research has focused on the synthesis and reactions of derivatives, exploring various chemical processes and structural transformations. For example, studies on the preparation of polysubstituted benzenes and the formation of different derivatives through reactions like sulfonation and methyl group migration provide insights into the chemical versatility and reactivity of these compounds (Nelson & Nelson, 1992).

Structural Analysis

Structural analysis of related compounds, including X-ray crystallography, has been conducted to understand their molecular configurations and potential applications. This type of analysis is crucial in deducing the physical and chemical properties that could be exploited in various scientific and industrial applications (Low et al., 2002).

Electrocatalytic Properties

Investigations into the electrocatalytic properties of related nickel complexes, which include derivatives of the compound , have shown promising results for applications like oxygen evolution reactions. These studies provide a foundation for developing new materials and catalysts for energy-related applications (Anamika et al., 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(4-chlorophenyl)-2-hydroxy-4,4-dimethyl-6-oxocyclohexene-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2S/c1-15(2)7-11(18)13(12(19)8-15)14(20)17-10-5-3-9(16)4-6-10/h3-6,18H,7-8H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUISRMWOZZOPID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C(C(=O)C1)C(=S)NC2=CC=C(C=C2)Cl)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2703886.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2703890.png)

![6-phenyl-3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2703891.png)

![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2703896.png)

![N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2703900.png)

![1-(4-methoxyphenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2703902.png)

![4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B2703905.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2703906.png)